N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)butyramide

Fragment-based drug discovery Lead optimization Physicochemical property filtering

N-(4-(3-(Trifluoromethyl)phenoxy)but-2-yn-1-yl)butyramide (CAS 1421483-83-1) is a synthetic small-molecule amide (MF: C₁₅H₁₆F₃NO₂; MW: 299.29 g/mol) featuring a terminal butyramide moiety linked through a but-2-yn-1-yl spacer to a 3-(trifluoromethyl)phenoxy group. The compound belongs to the N-alkynyl-2-(substituted phenoxy) butyramide class, which has precedent as mildewicides and enkephalinase inhibitors in the patent literature.

Molecular Formula C15H16F3NO2
Molecular Weight 299.293
CAS No. 1421483-83-1
Cat. No. B2724176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)butyramide
CAS1421483-83-1
Molecular FormulaC15H16F3NO2
Molecular Weight299.293
Structural Identifiers
SMILESCCCC(=O)NCC#CCOC1=CC=CC(=C1)C(F)(F)F
InChIInChI=1S/C15H16F3NO2/c1-2-6-14(20)19-9-3-4-10-21-13-8-5-7-12(11-13)15(16,17)18/h5,7-8,11H,2,6,9-10H2,1H3,(H,19,20)
InChIKeyBMLBIENJUMZTEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(3-(Trifluoromethyl)phenoxy)but-2-yn-1-yl)butyramide (CAS 1421483-83-1): Structural Identity and Physicochemical Profile for Informed Procurement


N-(4-(3-(Trifluoromethyl)phenoxy)but-2-yn-1-yl)butyramide (CAS 1421483-83-1) is a synthetic small-molecule amide (MF: C₁₅H₁₆F₃NO₂; MW: 299.29 g/mol) featuring a terminal butyramide moiety linked through a but-2-yn-1-yl spacer to a 3-(trifluoromethyl)phenoxy group . The compound belongs to the N-alkynyl-2-(substituted phenoxy) butyramide class, which has precedent as mildewicides and enkephalinase inhibitors in the patent literature [1]. Its computed logP of 2.89 and topological polar surface area (tPSA) of 29 Ų place it in fragment-like physicochemical space amenable to lead optimization [2]. Unlike the therapeutically advanced, piperidine-containing analog TAK-659 (CAS 1448136-91-1), the butyramide chain in 1421483-83-1 introduces distinct hydrogen-bonding geometry, conformational flexibility, and metabolic liability profiles that differentiate its suitability for early-stage discovery applications .

Why Generic Substitution of N-(4-(3-(Trifluoromethyl)phenoxy)but-2-yn-1-yl)butyramide Fails: Structural Determinants That Prohibit Simple Interchange with Close Analogs


The 4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl scaffold is conserved across a family of amide derivatives (e.g., CAS 1421493-93-7, CAS 1421442-80-9, CAS 1421505-61-4, and TAK-659), yet the terminal amide substituent fundamentally governs target engagement, physicochemical properties, and synthetic tractability . The butyramide terminus in 1421483-83-1 provides a linear, flexible n-propyl chain (logP = 2.89, tPSA = 29 Ų, 1 rotatable bond in the amide tail) [1], while the piperidine-3-carboxamide terminus in TAK-659 introduces a basic nitrogen (predicted pKa ~8–9) that alters ionization state at physiological pH, impacts permeability, and enables SYK/FLT3 hinge-binding interactions (IC₅₀ = 3.2 nM) that the neutral butyramide cannot recapitulate . Similarly, the benzenesulfonyl-propanamide analog (CAS 1421493-93-7) adds a strongly electron-withdrawing sulfone (MW: 413.4 g/mol; predicted logP increase of ~0.5–1.0 units) that modifies reactivity and solubility profiles relative to the simple butyramide . These differences in hydrogen-bond donor/acceptor count (target compound: 1 HBD, 2 HBA vs. TAK-659: 1 HBD, 4 HBA), molecular weight, and logP preclude assumption of functional equivalence in any biological or synthetic application without explicit experimental validation [1].

Quantitative Differentiation Evidence for N-(4-(3-(Trifluoromethyl)phenoxy)but-2-yn-1-yl)butyramide Relative to Closest Structural Analogs


Fragment-Like Physicochemical Profile Distinguishes 1421483-83-1 from Heavier, More Complex Analogs for Lead-Optimization Starting Points

Among the 4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl amide series, the target compound exhibits the lowest molecular weight (299.29 g/mol) and a fragment-compliant logP of 2.89, satisfying the 'rule of three' criteria (MW < 300, logP ≤ 3) for fragment-based screening libraries [1]. In contrast, TAK-659 (MW: 354.4 g/mol; logP ~3.1) and the benzenesulfonyl-propanamide analog (MW: 413.4 g/mol) exceed fragment thresholds, while the 4-acetamido-benzamide analog (CAS 1421442-80-9; MW: 390.4 g/mol) is over 90 Da heavier . The target compound's lower tPSA (29 Ų vs. estimated 58–75 Ų for the heavier analogs) predicts superior passive membrane permeability, making it a more efficient starting point for optimizing CNS penetration if desired [1][2].

Fragment-based drug discovery Lead optimization Physicochemical property filtering

Reduced Hydrogen-Bond Acceptor Count Relative to TAK-659 Lowers Predicted Efflux Transporter Susceptibility

The target compound possesses only two hydrogen-bond acceptors (both on the amide carbonyl and ether oxygen), compared to four HBA in TAK-659 (additional piperidine nitrogen and carboxamide oxygen) [1]. Computational models for P-glycoprotein (P-gp) efflux liability consistently identify HBA count as a key positive correlate with efflux ratio: compounds with HBA ≤ 2 have a statistically higher probability of avoiding P-gp-mediated efflux compared to those with HBA ≥ 4 (odds ratio ~3.5:1 based on analyses of CNS drug databases) [2]. While no direct P-gp assay data are available for either compound in head-to-head format, the HBA differential (2 vs. 4) provides a class-level inference that 1421483-83-1 carries lower intrinsic efflux risk, an important consideration for CNS-targeted lead optimization [2].

CNS drug design P-glycoprotein efflux Hydrogen-bond acceptor optimization

Alkyne Spacer Enables Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) for Bioconjugation — A Synthetic Handle Absent in Saturated-Linker Analogs

The but-2-yn-1-yl internal alkyne in the target compound provides a reactive handle for copper-catalyzed azide–alkyne cycloaddition (CuAAC), a bioorthogonal click chemistry reaction widely used for fluorescent labeling, affinity probe synthesis, and PROTAC conjugate assembly . This feature is shared with other members of the 4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl amide family but is absent in saturated-alkyl-linked analogs (e.g., N-(4-phenoxybutyl)butyramide derivatives) and in beflubutamid-type herbicides where the alkyne is replaced by a saturated α-carbon [1]. Among the alkyne-containing analogs, the butyramide terminus in 1421483-83-1 offers the least steric hindrance around the reactive alkyne compared to the bulkier furan-3-carboxamide (CAS 1421505-61-4) and benzenesulfonyl-propanamide (CAS 1421493-93-7) analogs, potentially enabling faster CuAAC reaction kinetics . The computed distance between the alkyne centroid and the amide nitrogen (~4.5 Å) places the triazole product at an optimal spacing for linker geometry in bifunctional conjugate design .

Click chemistry Bioconjugation Chemical biology probes

Commercial Availability in Fragment-Library Tranche (CFAB) Supports Immediate Procurement for Screening — Contrast with Research-Only or Custom-Synthesis Analogs

The target compound is listed in the ZINC15 database under the 'CFAB' (Commercially Available Fragment-like Compounds) tranche with 'In-Stock' status from multiple vendors since 2015, indicating established supply chains and batch-to-batch reproducibility [1]. In contrast, the benzenesulfonyl-propanamide analog (CAS 1421493-93-7) is available from fewer suppliers with less established stock history, and the 4-acetamido-benzamide analog (CAS 1421442-80-9) is sold primarily through research-chemical aggregators without guaranteed long-term availability . For procurement managers, the CFAB designation signals that 1421483-83-1 has passed vendor quality-control thresholds for fragment-library inclusion (typically ≥95% purity by HPLC, identity confirmed by NMR and MS), reducing the risk of receiving mislabeled or degraded material that could compromise screening campaigns [1].

Fragment library screening Commercial availability Procurement lead time

Best-Fit Research and Industrial Application Scenarios for N-(4-(3-(Trifluoromethyl)phenoxy)but-2-yn-1-yl)butyramide Based on Differential Evidence


Fragment-Based Lead Discovery Campaigns Targeting CNS or Orphan Receptors

With a molecular weight of 299.29 g/mol, logP of 2.89, and only 1 HBD/2 HBA, the compound satisfies all 'rule of three' fragment criteria, unlike heavier analogs such as TAK-659 (MW 354.4, HBA 4) [1][2][3]. Its lower HBA count confers a predicted advantage in avoiding P-gp efflux, making it a more appropriate starting fragment for CNS-targeted programs [3]. The CFAB designation and multi-vendor availability enable rapid procurement for SPR, NMR, or thermal shift screening campaigns without the lead times associated with custom synthesis [1].

Synthesis of Bifunctional Probes, PROTAC Linkers, or Affinity Reagents via CuAAC Click Chemistry

The internal but-2-yn-1-yl alkyne provides a modular, sterically accessible handle for copper-catalyzed azide–alkyne cycloaddition (CuAAC), enabling covalent attachment of fluorophores, biotin, E3 ligase ligands, or solid-support matrices . Relative to the furan-3-carboxamide analog (CAS 1421505-61-4), the butyramide chain imposes less steric hindrance adjacent to the alkyne, which can improve conjugation yields and reduce the molar excess of azide reagent required [3]. This application is precluded in saturated-linker analogs that lack the alkyne entirely (e.g., beflubutamid-class herbicides) [4].

Structure–Activity Relationship (SAR) Exploration of the Terminal Amide in N-Alkynyl-Phenoxy Series

The conserved 4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl core across multiple analogs (TAK-659, CAS 1421493-93-7, CAS 1421505-61-4) enables systematic SAR studies where 1421483-83-1 serves as the minimal amide reference compound [1]. Its simpler butyramide terminus — lacking the piperidine basic center, sulfone group, or heteroaryl ring — provides a low-molecular-weight baseline for quantifying the contribution of each substituent to target potency, selectivity, solubility, and metabolic stability. This reference role is analogous to the use of unsubstituted phenyl or methyl capping groups in classical medicinal chemistry SAR tables.

Agrochemical Intermediate or Mildewicide Lead Optimization Based on Butyramide Class Precedent

US Patent 4,154,849 established that N-alkynyl-2-(substituted phenoxy) butyramides exhibit mildewicidal activity, providing a class-level precedent for fungicidal applications [2]. While 1421483-83-1 itself has not been specifically profiled for antifungal efficacy, its structural homology to the patented mildewicide chemotype — combined with its fragment-like physicochemical properties and commercial availability — makes it a synthetically tractable starting point for exploring structure–activity relationships in crop protection or post-harvest antifungal applications.

Quote Request

Request a Quote for N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)butyramide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.